molecular formula C5H13ClN2O2S B1372283 Piperidine-3-sulfonamide hydrochloride CAS No. 1170558-67-4

Piperidine-3-sulfonamide hydrochloride

Cat. No. B1372283
CAS RN: 1170558-67-4
M. Wt: 200.69 g/mol
InChI Key: MMEMQBKTAIAORE-UHFFFAOYSA-N
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Description

Piperidine-3-sulfonamide hydrochloride is a chemical compound with the CAS Number: 1170558-67-4 . It has a molecular weight of 200.69 . The IUPAC name for this compound is 3-piperidinesulfonamide hydrochloride .


Synthesis Analysis

The synthesis of highly functionalized piperidines has been reported via a five-component reaction involving one molecule of β-ketoester, two molecules of aldehyde, and two molecules of substituted aniline in the presence of various catalysts .


Molecular Structure Analysis

The InChI code for Piperidine-3-sulfonamide hydrochloride is 1S/C5H12N2O2S.ClH/c6-10(8,9)5-2-1-3-7-4-5;/h5,7H,1-4H2,(H2,6,8,9);1H . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), sulfur (S), and chlorine (Cl) atoms .


Chemical Reactions Analysis

Piperidine derivatives have been synthesized through various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

Piperidine-3-sulfonamide hydrochloride is a solid at room temperature . The storage temperature for this compound is at room temperature under an inert atmosphere .

Scientific Research Applications

Agonistic Effects on Beta(3) Adrenergic Receptor Piperidine-3-sulfonamide hydrochloride derivatives have been studied for their biological activity, particularly as potent full agonists at the beta(3) adrenergic receptor. Research indicates that these compounds, through specific structural modifications, exhibit high selectivity and potency, making them potential candidates for therapeutic applications related to the beta(3) receptor. For instance, certain derivatives demonstrated over 500-fold selectivity over beta(1) and beta(2) adrenergic receptors, highlighting their specific targeting capabilities (Hu et al., 2001), (Sum et al., 2003).

Bioactivity and Structural Analysis The bioactivity of piperidine-3-sulfonamide hydrochloride derivatives has been evaluated against various enzymes like lipoxygenase, acetylcholinesterase, and butyrylcholinesterase. Notably, certain derivatives exhibited promising activity against butyrylcholinesterase enzyme. Furthermore, spectral characterization and structural analysis have been pivotal in confirming the formation and stability of these compounds, indicating their potential as bioactive molecules (Khalid et al., 2013).

Antimicrobial and Anticancer Applications Piperidine-3-sulfonamide hydrochloride derivatives have shown significant antimicrobial activities against various pathogens affecting plants like tomato, suggesting their potential in agricultural applications. Additionally, these compounds have been studied for their anticancer effects, with some showing potent cytotoxicity against hepatic cancer cell lines, along with safety margins in human normal cells. This indicates their potential as selective therapeutic agents in oncology (Vinaya et al., 2009), (Eldeeb et al., 2022).

Mechanism of Action

While the exact mechanism of action for Piperidine-3-sulfonamide hydrochloride is not specified, piperidine derivatives are known to play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Safety and Hazards

The safety information for Piperidine-3-sulfonamide hydrochloride includes several hazard statements such as H302-H315-H319-H335 . This indicates that the compound can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications . This suggests that Piperidine-3-sulfonamide hydrochloride could potentially have a wide range of applications in the future.

properties

IUPAC Name

piperidine-3-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2S.ClH/c6-10(8,9)5-2-1-3-7-4-5;/h5,7H,1-4H2,(H2,6,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMEMQBKTAIAORE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)S(=O)(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1170558-67-4
Record name Piperidine-3-sulfonamide hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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